molecular formula C15H12N2O3 B2561220 2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide CAS No. 522634-90-8

2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide

Cat. No. B2561220
CAS RN: 522634-90-8
M. Wt: 268.272
InChI Key: LJWPCPOOPCKESJ-UHFFFAOYSA-N
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Description

2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide, also known as CFMP, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. CFMP belongs to the family of propenamides and has been shown to exhibit various biological activities, making it a potential candidate for drug development.

Scientific Research Applications

Optical Properties and Molecular Interactions

A study focused on three 3-aryl-2-cyano acrylamide derivatives, highlighting the impact of their stacking mode on mechanofluorochromic properties. These derivatives showed distinct optical properties due to different face-to-face stacking modes, with variations in luminescence and emission peaks upon mechanical grinding. The study underlines the relationship between molecular interactions, stacking mode, and fluorescence switching, offering insights into designing materials with specific optical properties (Qing‐bao Song et al., 2015).

Enantioselective Synthesis

Research on the enantioselective synthesis of E-2-cyano-3-(furan-2-yl) acrylamide using marine and terrestrial fungi demonstrated the potential of green organic chemistry. This process yielded compounds with a CN-bearing stereogenic center, showcasing the role of fungi in enantioselective reactions and the determination of absolute configuration via electronic circular dichroism (ECD) spectra calculations (D. E. Jimenez et al., 2019).

Antiprotozoal Agents

A novel synthesis of dicationic imidazo[1,2-a]pyridines, including derivatives of 2-[5-(4-amidinophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine, was explored for antiprotozoal applications. These compounds exhibited strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents (M. Ismail et al., 2004).

Synthesis and Biological Activities

Another study synthesized a series of cyanoacrylates containing furan or tetrahydrofuran moieties. These compounds were evaluated for their herbicidal, fungicidal, and antiviral activities, showing promising results particularly against dicotyledonous weeds and in plant growth regulation (Yuxiu Liu et al., 2007).

Corrosion Inhibition

Research into the corrosion inhibition properties of acrylamide derivatives on copper in nitric acid solutions identified specific acrylamide derivatives as effective inhibitors. These compounds significantly reduced corrosion, as demonstrated through various chemical and electrochemical methods. This study not only illustrates the potential of these derivatives in protecting metals but also exemplifies the synergy between experimental findings and theoretical computations for material preservation (Ahmed Abu-Rayyan et al., 2022).

properties

IUPAC Name

2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-19-14-7-3-2-6-13(14)17-15(18)11(10-16)9-12-5-4-8-20-12/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWPCPOOPCKESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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